4-{[(2-Fluorophenyl)(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(2-Fluorophenyl)(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid is a complex organic compound known for its unique chemical structure and properties. This compound is a member of the quinomethanes family, which are characterized by their methylidenecyclohexadienone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-Fluorophenyl)(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclohexadienone core: This step involves the reaction of a suitable precursor with a fluorinated aromatic compound under specific conditions to form the cyclohexadienone core.
Introduction of the butanoic acid moiety: This step involves the reaction of the intermediate product with a butanoic acid derivative under controlled conditions to introduce the butanoic acid moiety.
Final coupling reaction: The final step involves the coupling of the intermediate product with an appropriate amine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[(2-Fluorophenyl)(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms with fewer double bonds or oxygen atoms.
Scientific Research Applications
4-{[(2-Fluorophenyl)(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its interactions with specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-{[(2-Fluorophenyl)(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects. For example, it may interact with GABA receptors, influencing neurotransmission and exhibiting anticonvulsant properties .
Comparison with Similar Compounds
Similar Compounds
4-[[(4-Chlorophenyl)-(3-fluoro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]butanoic acid: This compound is similar in structure but contains a chlorine atom instead of a fluorine atom.
1-[(3,5-dimethoxy-4-oxo-1-cyclohexa-2,5-dienylidene)methylamino]-3-(3-pyridinyl)thiourea: Another quinomethane derivative with different substituents.
Uniqueness
4-{[(2-Fluorophenyl)(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid is unique due to its specific combination of functional groups and its potential biological activities. The presence of the fluorine atom and the butanoic acid moiety contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
62665-83-2 |
---|---|
Molecular Formula |
C17H16FNO3 |
Molecular Weight |
301.31 g/mol |
IUPAC Name |
4-[[(2-fluorophenyl)-(2-hydroxyphenyl)methylidene]amino]butanoic acid |
InChI |
InChI=1S/C17H16FNO3/c18-14-8-3-1-6-12(14)17(19-11-5-10-16(21)22)13-7-2-4-9-15(13)20/h1-4,6-9,20H,5,10-11H2,(H,21,22) |
InChI Key |
QTGWPIVITBWXEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=NCCCC(=O)O)C2=CC=CC=C2F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.